molecular formula C6H4O4 B8084453 Cyclohexane-1,2,4,5-tetraone

Cyclohexane-1,2,4,5-tetraone

Cat. No.: B8084453
M. Wt: 140.09 g/mol
InChI Key: AFUIDKJBMQWQIO-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,4,5-tetraone (Cat. No. B8084453) is a cyclohexane derivative functionalized with four ketone groups at the 1, 2, 4, and 5 positions of the ring. This arrangement creates a highly polarized and electron-deficient structure, making it a valuable and reactive intermediate in organic synthesis . Its electron-deficient nature enables it to participate in various condensation reactions, such as aldol and Knoevenagel reactions, and it is commonly used to form derivatives like 3,6-disubstituted dihydroxybenzoquinones (DHBQs) . Researchers should note that its high reactivity with nucleophiles, including secondary amines, can sometimes lead to unexpected products like 2,5-diaminobenzoquinones, highlighting the importance of carefully controlled reaction conditions . The mechanism of action of this compound in research applications often involves its ketone groups forming hydrogen bonds and other interactions with proteins and enzymes, which can be utilized to influence biochemical pathways . The compound is characterized by a molecular weight of 140.09 g/mol and the molecular formula C 6 H 4 O 4 . Please be advised: This product is intended for research purposes only in a controlled laboratory setting. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

cyclohexane-1,2,4,5-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUIDKJBMQWQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=O)CC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of Tetracarboxylic Acid

The conversion of 1,2,4,5-cyclohexanetetracarboxylic acid to the tetraone theoretically involves decarboxylation and oxidation. While this pathway remains underexplored, analogous systems suggest potential mechanisms:

  • Decarboxylation : Thermal decomposition of carboxylic acid groups at elevated temperatures (200–300°C) could release CO₂, forming ketone groups. However, uncontrolled decarboxylation often leads to mixed products.

  • Oxidative Decarboxylation : Using strong oxidants like potassium persulfate (K₂S₂O₈) in acidic media may promote simultaneous decarboxylation and oxidation. For instance, in similar systems, Mn(III)-based oxidants selectively convert carboxylic acids to ketones.

Oxidation of Tetramethylcyclohexane

An alternative route involves oxidizing 1,2,4,5-tetramethylcyclohexane, a compound with four methyl groups positioned analogously to the target ketones. Controlled oxidation using ozone or ruthenium tetroxide (RuO₄) could sequentially convert methyl groups to ketones. Challenges include:

  • Over-oxidation : Methyl groups may oxidize further to carboxylic acids unless reaction conditions are tightly regulated.

  • Steric effects : The proximity of methyl groups complicates selective oxidation.

Experimental data for analogous alkanes show that ozonolysis at -78°C followed by reductive workup (e.g., Zn/HOAc) can yield diketones, suggesting that iterative oxidation cycles might achieve tetraone formation.

Dehydration and Cyclization Strategies

Dianhydride Intermediate

The patent-pending synthesis of 1,2,4,5-cyclohexanetetracarboxylic dianhydride offers a potential intermediate. Dehydration of the tetracarboxylic acid using acetic anhydride or phosphoryl chloride (POCl₃) forms the dianhydride, which could undergo further reactions:

Reaction Conditions :

  • Solvent : Toluene or xylene (high-boiling solvents)

  • Temperature : 120–140°C (prevents side reactions)

  • Catalyst : p-Toluenesulfonic acid (pTSA)

The dianhydride’s strained structure may facilitate ring-opening reactions with nucleophiles, though subsequent oxidation steps would be required to regenerate ketone groups.

Process Optimization and Challenges

Particle Size and Reaction Efficiency

The patent emphasizes that precursor particle size significantly impacts dehydration efficiency. For 1,2,4,5-cyclohexanetetracarboxylic acid, particles larger than 20 µm enhance slurry reactivity by reducing surface area and agglomeration. This principle likely extends to tetraone synthesis, where controlled crystallization and milling could optimize oxidative steps.

Thermal Stability Considerations

Thermogravimetric analysis (TGA) of related cyclohexane derivatives reveals decomposition thresholds above 250°C, suggesting that high-temperature oxidations require inert atmospheres or short residence times to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,4,5-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of cyclohexane-1,2,4,5-tetraone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Structural Comparison

The table below compares Cyclohexane-1,2,4,5-tetraone with structurally related cyclohexane derivatives:

Compound Name Functional Groups Molecular Formula Key Properties/Reactivity Applications References
This compound Four ketones (C=O) C₆H₄O₄ Highly polar; reactive in aldol/Knoevenagel reactions; forms diaminoquinones with amines Synthesis of chromophores, natural product intermediates
Cyclohexane-1,2,4,5-tetracarboxylic acid Four carboxylic acids C₁₀H₁₂O₈ High acidity; forms dianhydrides (e.g., H-PMDA) Polymer production (epoxy resins, polyimides)
All-syn-1,2,4,5-tetrafluorocyclohexane Four fluorine atoms C₆H₈F₄ Polarized faces due to fluorine electronegativity; enhanced dipole moment Materials science (polar solvents, liquid crystals)
Cyclohexane-1,2,4,5-tetraol Four hydroxyl groups C₆H₁₂O₄ High polarity; isolated via green methods (Amberlite resin); bioactive (antimicrobial) Pharmaceuticals, agrochemicals, chiral auxiliaries
1,2,4,5-Tetramethylcyclohexane Four methyl groups C₁₀H₂₀ Hydrophobic; steric hindrance limits reactivity Industrial solvents, fuel additives
Hexaketocyclohexane octahydrate Six ketones (C=O) C₆O₆·8H₂O Extreme electron deficiency; high oxidative reactivity Specialty chemicals, redox-active materials

Physical Properties

  • Melting Points :
    • Tetraacetate derivative of tetraol: 148°C .
    • Tetraol: 203–204°C vs. tetracarboxylic acid: >220°C .
  • Polarity : Tetraone > tetraol > tetracarboxylic acid > tetrafluorocyclohexane > tetramethylcyclohexane.

Key Research Findings

Tetraone Reactivity Pitfalls : this compound’s unexpected nucleophilic substitution with amines necessitates careful reaction design to avoid undesired byproducts .

Green Synthesis of Tetraol : A water-based, metal-free method achieves 98% yield of tetraol, with isolation via Amberlite resin avoiding organic solvents .

Tetracarboxylic Acid Applications : H-PMDA’s thermal stability (>300°C) makes it ideal for high-temperature polymers .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing Cyclohexane-1,2,4,5-tetraone’s electronic and structural properties?

  • Methodology : Infrared (IR) spectroscopy and density-functional theory (DFT) calculations are critical. IR identifies functional groups (e.g., ketones) via vibrational modes, while DFT predicts electronic structure, bond angles, and thermochemical properties. For example, hybrid functionals like B3LYP (combining exact exchange and gradient corrections) improve accuracy in modeling redox-active sites . Mass spectrometry further confirms molecular weight and fragmentation patterns, as demonstrated in analogous cyclohexane derivatives .

Q. How can reaction pathways for synthesizing this compound be optimized to minimize side products?

  • Methodology : Use controlled oxidation of cyclohexane derivatives (e.g., tetracarboxylic acid precursors) with metal oxide catalysts (e.g., Fe³⁺/TiO₂). Advanced oxidation processes (AOPs) enhance selectivity by modulating radical intermediates (e.g., •OH) and reaction kinetics. In situ monitoring via gas chromatography (GC) or high-pressure liquid chromatography (HPLC) tracks intermediate formation, as seen in cyclohexane combustion studies .

Q. What experimental techniques are used to analyze the thermal stability of this compound?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. For example, cyclohexane combustion models employ shock tube experiments and kinetic simulations to assess stability under high-temperature conditions .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in catalytic systems?

  • Methodology : Molecular dynamics (MD) simulations and X-ray crystallography reveal chair, boat, or twist-boat conformations. Substituent steric effects and hydrogen bonding (e.g., ketone interactions) alter reaction pathways. Studies on cyclohexane derivatives show that chair conformers dominate in low-polarity solvents, while polar environments stabilize twisted forms .

Q. What mechanistic insights explain contradictions in this compound’s oxidation kinetics across studies?

  • Methodology : Discrepancies arise from competing radical pathways (e.g., •OOH vs. •OH-mediated oxidation). Detailed kinetic modeling, validated against shock tube or rapid compression machine (RCM) data, resolves these by isolating temperature-dependent rate constants. For instance, cyclohexane oxidation models reconcile low- vs. high-temperature regimes using pressure-dependent master equations .

Q. How can DFT-guided catalyst design improve the selectivity of this compound synthesis?

  • Methodology : DFT calculates adsorption energies and transition states on catalyst surfaces (e.g., Pt or Co₃O₄). For example, exact-exchange functionals (e.g., B3LYP) predict how metal d-orbitals interact with ketone intermediates, guiding catalyst doping strategies. Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 2
Cyclohexane-1,2,4,5-tetraone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.